N-(2-Hydroxyethyl)dodecanamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2-Hydroxyethyl)dodecanamide involves introducing hydroxyethyl into diamine collectors, resulting in a novel hydroxy polyamine surfactant known as N-(2-hydroxyethyl)-N-dodecyl-ethanediamine (NHDE). This compound was characterized using Fourier transform infrared spectroscopy (FTIR), 1H NMR, and liquid chromatography-mass spectrometry (LC/MS), establishing its unique structural attributes (Liu et al., 2019).
Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)dodecanamide is characterized by the presence of hydroxyethyl groups in its structure, contributing to its unique chemical behavior. The detailed structural analysis through FTIR, 1H NMR, and LC/MS underpins its potential for diverse applications, particularly in enhancing the hydrophobicity of surfaces through adsorption mechanisms and forming stable packing layers (Liu et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving N-(2-Hydroxyethyl)dodecanamide showcase its ability to interact with quartz surfaces through electrostatic attractive forces and multiform hydrogen bonding. These interactions not only enhance its adsorption on quartz surfaces but also modify the surface's hydrophobicity, indicating its utility in flotation systems for mineral separation processes (Liu et al., 2019).
Physical Properties Analysis
The physical properties of N-(2-Hydroxyethyl)dodecanamide, such as its phase behavior in flotation systems and its interaction with mineral surfaces, reveal its significant potential in industrial applications, particularly in the mining sector for the desiliconization of quartz and hematite. The micro-flotation results and analyses through zeta potential, FTIR, and XPS underscore its effectiveness and the underlying mechanisms contributing to its performance (Liu et al., 2019).
Chemical Properties Analysis
The chemical properties of N-(2-Hydroxyethyl)dodecanamide, particularly its interaction mechanisms with mineral surfaces, highlight its applicability in enhancing flotation performance. Its ability to form multiform hydrogen bonds and establish a stable packing layer on surfaces enhances the material's hydrophobic characteristics, facilitating efficient mineral separation processes (Liu et al., 2019).
Scientific Research Applications
Food Contact Materials : N-(2-Hydroxyethyl)dodecanamide is assessed for its safety in food contact materials. It's considered safe for consumers if its migration does not exceed 5 mg/kg of food and the residual amount of diethanolamine in plastics does not result in migration higher than 0.3 mg/kg of food (Flavourings, 2010).
Analytical Separation Methods : A method has been developed for separating N-(2-Hydroxyethyl)dodecanamide and other compounds using alumina column chromatography. This method is significant for analytical applications in chemistry (Yoshimura & Sugiyama, 1991).
Flotation Performance : N-(2-Hydroxyethyl)dodecanamide has been used as a collector in the flotation system of quartz and hematite, showing outstanding performance for collecting quartz and efficient flotation separation under certain pH conditions (W. Liu et al., 2019).
Interfacial Tension Studies : The interfacial tension of N-(2-Hydroxyethyl)dodecanamide in solutions against water and nitric acid has been measured, providing insights into its physicochemical properties (Vidyalakshmi et al., 2003).
Hydrophobic Drug Interaction : Studies on the wettability of hydrophobic drugs by surfactant solutions using N-(2-Hydroxyethyl)dodecanamide have been conducted, indicating its potential use in pharmaceutical formulations (Luner, Babu, & Mehta, 1996).
Flotation of Kaolinite : Its use in the flotation of kaolinite has been explored, showing that N-(2-Hydroxyethyl)dodecanamide and related compounds can effectively float kaolinite under certain conditions (Zhao et al., 2005).
Corrosion Inhibition : N-(2-Hydroxyethyl)dodecanamide has been studied for its corrosion inhibiting effect on carbon steel, indicating its potential use in industrial applications (Hegazy et al., 2013).
Dispersion of Carbon Nanotubes : It has been used in a novel approach for the dispersion and synchronous assembly of single-walled carbon nanotubes, showing its utility in materials science (Zhang et al., 2016).
Safety And Hazards
N-(2-Hydroxyethyl)dodecanamide can cause serious eye irritation (H319) and is toxic to aquatic life with long-lasting effects (H411) . It is recommended to avoid release to the environment, and to wear eye protection and face protection when handling it . The European Food Safety Authority (EFSA) concluded that there is no safety concern for the consumer if the migration of the substance does not exceed 5 mg/kg food and the residual amount of diethanolamine into plastics does not result in a migration higher than 0.3 mg/kg food .
properties
IUPAC Name |
N-(2-hydroxyethyl)dodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-12-13-16/h16H,2-13H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSMBBFBXPQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 | |
Record name | LAURYL ETHANOLAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20561 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025493 | |
Record name | Laurylethanolamide | |
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Molecular Weight |
243.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauryl ethanolamide is a cream-colored flakes. (NTP, 1992), Dry Powder; Liquid; Other Solid, Cream-colored solid; [CAMEO] | |
Record name | LAURYL ETHANOLAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20561 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dodecanamide, N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Lauroylethanolamine | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | LAURYL ETHANOLAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20561 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | N-Lauroylethanolamine | |
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Product Name |
N-(2-Hydroxyethyl)dodecanamide | |
CAS RN |
142-78-9, 68140-00-1 | |
Record name | LAURYL ETHANOLAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20561 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Lauric acid monoethanolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-78-9 | |
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Record name | N-(2-Hydroxyethyl)dodecanamide | |
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Record name | Dodecanamide, N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Laurylethanolamide | |
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Record name | N-(2-hydroxyethyl)dodecanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.055 | |
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Record name | Amides, coco, N-(hydroxyethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURIC MONOETHANOLAMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098P2IGT76 | |
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Record name | N-(2-HYDROXYETHYL)DODECANAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5644 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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